molecular formula C16H18O B14158744 1,3-Diphenylbutan-1-ol CAS No. 4435-52-3

1,3-Diphenylbutan-1-ol

Cat. No.: B14158744
CAS No.: 4435-52-3
M. Wt: 226.31 g/mol
InChI Key: HHOIGVVVPSBYKO-UHFFFAOYSA-N
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Description

1,3-Diphenylbutan-1-ol is an organic compound with the molecular formula C16H18O It is a secondary alcohol characterized by the presence of two phenyl groups attached to the first and third carbon atoms of a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenylbutan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-phenylpropanal to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 1,3-diphenylbut-1-en-3-one. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the double bond and form the alcohol.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form 1,3-diphenylbutane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 1,3-Diphenylbutan-1-one.

    Reduction: 1,3-Diphenylbutane.

    Substitution: 1,3-Diphenylbutyl chloride.

Scientific Research Applications

1,3-Diphenylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 1,3-Diphenylbutan-1-ol involves its interaction with specific molecular targets. As an alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenyl groups may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylbutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    1,4-Diphenylbutan-1-ol: Similar structure but with the phenyl groups attached to the first and fourth carbon atoms, leading to different chemical properties and reactivity.

Properties

CAS No.

4435-52-3

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1,3-diphenylbutan-1-ol

InChI

InChI=1S/C16H18O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3

InChI Key

HHOIGVVVPSBYKO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)O)C2=CC=CC=C2

Origin of Product

United States

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